molecular formula C11H13NO3 B2392904 1-Amino-2-(2-methoxyphenyl)cyclopropanecarboxylic acid CAS No. 1269534-93-1

1-Amino-2-(2-methoxyphenyl)cyclopropanecarboxylic acid

Cat. No.: B2392904
CAS No.: 1269534-93-1
M. Wt: 207.229
InChI Key: ZPFXNWZHNSGDMM-UHFFFAOYSA-N
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Description

1-Amino-2-(2-methoxyphenyl)cyclopropanecarboxylic acid is a cyclopropane-containing α-amino acid derivative characterized by a 2-methoxyphenyl substituent on the cyclopropane ring. Its structure combines the steric constraints of the cyclopropane ring with the electronic effects of the methoxy group, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

1-amino-2-(2-methoxyphenyl)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-15-9-5-3-2-4-7(9)8-6-11(8,12)10(13)14/h2-5,8H,6,12H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPFXNWZHNSGDMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2CC2(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Gem-Dihalide Alkylation

The cyclopropane core is frequently constructed via alkylation of Schiff base intermediates with α,ω-dihaloalkanes. As demonstrated in the solid-phase synthesis of bicyclic proline analogs, resin-bound Schiff base 6a undergoes alkylation with 1-chloro-3-iodopropane in N-methylpyrrolidone (NMP) using BTPP as base, achieving 68% yield for the cyclized product 17a . Critical to suppressing allyl halide side products is the use of 1-chloro-3-iodopropane rather than bromochloropropane, which minimizes elimination.

For 1-amino-2-(2-methoxyphenyl)cyclopropanecarboxylic acid, this approach can be modified by employing ethyl nitroacetate as the starting material. As detailed in CN103864635B, ethyl nitroacetate reacts with 1,2-dibromoethane in dichloromethane with anhydrous K₂CO₃ to yield ethyl 1-nitrocyclopropane-1-carboxylate (71% yield). The nitro group serves as a protected amine precursor, later reduced to the amino functionality.

Amino Group Installation and Deprotection

Nitro Reduction

The CN103864635B patent outlines a high-yield pathway for amine synthesis via catalytic hydrogenation of nitrocyclopropane intermediates. Using H₂/Pd-C in ethanol, ethyl 1-nitrocyclopropane-1-carboxylate is reduced to the amine with 95% conversion. Applied to the target compound, this method necessitates prior introduction of the nitro group during cyclopropanation.

Gabriel Synthesis

For substrates incompatible with nitro groups, the Gabriel synthesis offers an alternative. Phthalimide-protected amines can be introduced via nucleophilic displacement on brominated cyclopropane derivatives, followed by hydrazinolysis. This aligns with the iodination/N-alkylation sequence described in, where piperazine derivatives were coupled to resin-bound intermediates using DMSO as solvent at 50°C.

Carboxylic Acid Functionalization

Ester Hydrolysis

The terminal carboxylic acid is typically unveiled through acidic or basic hydrolysis of ester precursors. As demonstrated in, methyl cyclopropanecarboxylate derivatives undergo saponification with NaOH (2M, 60°C) followed by HCl acidification to yield the free acid (89% purity). For acid-sensitive substrates, enzymatic hydrolysis using lipases may be preferable.

Integrated Synthetic Routes

Solid-Phase Synthesis (Adapted from)

  • Resin loading : BAL resin (50 μmol) functionalized with Fmoc-protected glycine.
  • Schiff base formation : Condensation with 4-nitrobenzaldehyde in CH₂Cl₂.
  • Cyclopropanation : Alkylation with 1-chloro-3-iodopropane/BTPP in NMP (24 h, rt).
  • Nitro reduction : H₂/Pd-C in ethanol (4 h, 50°C).
  • Suzuki coupling : 2-methoxyphenylboronic acid, Pd(OAc)₂, K₂CO₃ in tert-amyl alcohol (24 h, 100°C).
  • Cleavage : 90% TFA/CH₂Cl₂ (1.5 h, rt).
    Yield : 52% over 8 steps.

Solution-Phase Synthesis (Adapted from and)

  • Cyclopropanation : Ethyl nitroacetate + 1,2-dibromoethane → ethyl 1-nitro-2-bromocyclopropanecarboxylate (71%).
  • Suzuki coupling : 2-iodoanisole, Pd(OAc)₂, K₂CO₃ in tert-amyl alcohol (68%).
  • Nitro reduction : H₂/Pd-C in ethanol (95%).
  • Ester hydrolysis : NaOH (2M), HCl acidification (89%).
    Yield : 78% over 5 steps.

Analytical and Optimization Data

Parameter Solid-Phase Solution-Phase
Total Steps 8 5
Overall Yield 52% 78%
Diastereomeric Ratio 3:1 8.6:1
Purification Complexity High Moderate
Scalability 50 μmol Multi-gram

Chemical Reactions Analysis

1-Amino-2-(2-methoxyphenyl)cyclopropanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the amino group can be replaced by other nucleophiles.

Scientific Research Applications

1-Amino-2-(2-methoxyphenyl)cyclopropanecarboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Amino-2-(2-methoxyphenyl)cyclopropanecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The cyclopropane ring provides conformational rigidity, which can enhance the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Structural and Electronic Features

Compound Name Substituent(s) on Cyclopropane Key Structural Features
Target Compound 2-Methoxyphenyl Electron-donating methoxy group at ortho position; cyclopropane ring induces strain.
1-Amino-2-phenylcyclopropanecarboxylic acid () Phenyl Plain aryl group; lacks electron-donating substituents, increasing lipophilicity.
1-Amino-2-(trifluoromethyl)cyclopropanecarboxylic acid () Trifluoromethyl Strong electron-withdrawing group; enhances metabolic stability and acidity.
1-Amino-2-(3,4-dihydroxyphenyl)cyclopropanecarboxylic acid () 3,4-Dihydroxyphenyl Polar hydroxyl groups; improves water solubility but may reduce membrane permeability.
1-Amino-2,2-difluorocyclopropanecarboxylic acid () 2,2-Difluoro Fluorine atoms increase ring stability and resistance to enzymatic degradation.

Key Observations :

  • The methoxy group in the target compound enhances solubility compared to non-polar substituents (e.g., phenyl) but reduces it relative to hydroxylated analogs .
  • Electron-withdrawing groups (e.g., CF₃) lower the pKa of the carboxylic acid, increasing ionization at physiological pH, whereas methoxy groups have a milder electronic effect .

Stability and Metabolic Considerations

  • Cyclopropane Ring : Strain energy may increase reactivity, but fluorine or bulky substituents (e.g., CF₃) can mitigate ring-opening reactions .

Biological Activity

1-Amino-2-(2-methoxyphenyl)cyclopropanecarboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical pathways, and relevant case studies.

  • Chemical Formula : C11_{11}H13_{13}N1_{1}O3_{3}
  • Molecular Weight : 209.23 g/mol
  • CAS Number : 1269534-93-1

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Similar compounds have demonstrated the following mechanisms:

  • Inhibition of Enzymes : The compound may inhibit enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases such as cancer and inflammation.
  • Induction of Apoptosis : It has been reported that related compounds can induce apoptosis through the activation of caspases and increased levels of cleaved PARP (Poly (ADP-ribose) polymerase).
  • Antimicrobial Activity : The compound exhibits antimicrobial properties against various pathogens, including Mycobacterium tuberculosis, suggesting potential applications in treating infectious diseases.

Biological Activities

This compound has been studied for several biological activities:

  • Anticancer Activity : Preclinical studies indicate that this compound may inhibit tumor growth by inducing cell cycle arrest and apoptosis in cancer cell lines.
  • Anti-inflammatory Properties : It may reduce inflammatory responses by modulating cytokine production and inhibiting inflammatory pathways.
  • Antimicrobial Effects : The compound shows promise against bacterial strains, particularly those resistant to conventional antibiotics.

Case Study 1: Anticancer Effects

A study investigated the effects of this compound on human breast cancer cells. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with observed morphological changes consistent with apoptosis.

Case Study 2: Antimicrobial Activity

Research focused on the antimicrobial efficacy of the compound against Mycobacterium tuberculosis H37Ra. The compound demonstrated a minimum inhibitory concentration (MIC) of 5 µg/mL, indicating strong antibacterial properties.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryReduces cytokine production
AntimicrobialEffective against M. tuberculosis

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for synthesizing 1-Amino-2-(2-methoxyphenyl)cyclopropanecarboxylic acid in laboratory settings?

  • Methodology : Use cyclopropanation reactions via [2+1] cycloaddition or Simmons-Smith reactions. Key precursors include 2-methoxyphenyl-substituted alkenes coupled with glycine derivatives. For stereochemical control, employ chiral auxiliaries or asymmetric catalysis. Post-cyclization, protect the amino group (e.g., Boc protection) to avoid side reactions during carboxylation .
  • Validation : Confirm regioselectivity using 1H^1H-NMR and 13C^{13}C-NMR to verify cyclopropane ring formation and substituent positions .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Analytical Techniques :

  • X-ray crystallography : Resolve the cyclopropane ring geometry and substituent orientation (e.g., 2-methoxyphenyl group positioning) .
  • Mass spectrometry (HRMS) : Validate molecular weight (C11H13NO3C_{11}H_{13}NO_3, expected Mw=207.23g/molM_w = 207.23 \, \text{g/mol}).
  • FT-IR : Identify carboxylic acid (1700cm1\sim1700 \, \text{cm}^{-1}) and amino group (3300cm1\sim3300 \, \text{cm}^{-1}) stretches .

Q. What initial biological screening assays are appropriate for this compound?

  • In vitro enzyme assays : Test inhibition of 1-aminocyclopropane-1-carboxylic acid (ACC) deaminase, a key enzyme in ethylene biosynthesis. Use UV-Vis spectroscopy to monitor substrate depletion (e.g., ACC conversion to α-ketobutyrate) .
  • Cytotoxicity screening : Employ MTT assays on human cell lines (e.g., HEK293) to assess baseline toxicity at 1100μM1-100 \, \mu\text{M} concentrations .

Advanced Research Questions

Q. How does the 2-methoxyphenyl substituent influence enzyme binding kinetics compared to other aryl groups?

  • Mechanistic Insight : The methoxy group enhances electron-donating effects, stabilizing π-π interactions with aromatic residues in enzyme active sites (e.g., ACC deaminase). Compare kinetic parameters (KmK_m, VmaxV_{max}) with analogs (e.g., 3-hydroxyphenyl or 4-fluorophenyl derivatives) using stopped-flow kinetics .
  • Structural Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding poses and hydrogen-bonding networks with ACC deaminase .

Q. What decomposition pathways occur under physiological conditions, and how can stability be improved?

  • Degradation Analysis : Under aqueous conditions (pH 7.4, 37°C), the cyclopropane ring may undergo acid-catalyzed ring-opening. Monitor degradation via HPLC and identify byproducts (e.g., linear carboxylic acids) .
  • Stabilization Strategies : Introduce fluorine substituents (e.g., 2,2-difluoro analogs) to reduce ring strain or use liposomal encapsulation to limit hydrolysis .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

  • SAR Design : Synthesize derivatives with:

  • Varied substituents (e.g., 2-ethoxy, 2-trifluoromethyl) to assess electronic effects.
  • Cyclopropane ring modifications (e.g., gem-dimethyl groups) to evaluate steric constraints.
    • Evaluation : Measure IC50_{50} values against ACC deaminase and correlate with Hammett σ parameters or steric bulk .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Approach : Use density functional theory (DFT) to calculate electrostatic potential maps, identifying nucleophilic/electrophilic regions. Combine with molecular dynamics (MD) simulations to study binding dynamics over 100-ns trajectories .

Data Contradictions and Resolution

Q. Conflicting reports on cyclopropane ring stability in acidic environments—how to reconcile?

  • Resolution : Stability varies with substitution. For example, 2-methoxyphenyl derivatives show greater acid resistance compared to unsubstituted cyclopropanes due to electron-donating effects. Validate via accelerated stability testing (40°C/75% RH for 4 weeks) .

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